molecular formula C8H12N2O3 B13314090 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B13314090
M. Wt: 184.19 g/mol
InChI Key: QDMRKSCSKPARAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spirocyclic architecture that serves as a privileged scaffold for the development of novel therapeutic agents . Researchers value this core structure for its potential application in central nervous system (CNS) drug discovery, as related 1-oxa-2,8-diazaspiro[4.5]decane derivatives have been studied as M1 muscarinic receptor agonists with demonstrated antiamnesic activity in vivo . The molecule's carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of diverse amide, ester, and other carboxylic acid derivative libraries for structure-activity relationship (SAR) studies . It is commonly utilized as an intermediate in the synthesis of more complex molecules targeting various biological pathways. The compound is offered with the assurance of high purity and is strictly intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8/h9H,1-5H2,(H,11,12)

InChI Key

QDMRKSCSKPARAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

One-Pot Synthesis Strategy

One of the primary methods for preparing 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives involves a one-pot synthesis approach. This method has been particularly valuable for creating libraries of these compounds for biological evaluation. The one-pot synthesis typically involves the formation of the spirocyclic system through a condensation reaction followed by cyclization to form the isoxazoline ring.

The general reaction scheme involves:

  • Preparation of a suitable piperidine derivative
  • Introduction of the isoxazoline moiety
  • Formation of the spirocyclic system
  • Functionalization at the 3-position with a carboxylic acid group

This approach offers advantages in terms of efficiency, reducing the number of isolation and purification steps required between synthetic transformations.

Detailed Synthetic Procedures

Photocatalytic Synthesis Method

A photocatalytic approach has been documented for the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives. This method utilizes an iridium-based photocatalyst (Ir(dFppy)3) under blue light irradiation. The procedure involves:

  • Preparation of a reaction mixture containing:

    • Ir(dFppy)3 photocatalyst (1.0 equivalent)
    • 2-isoxazoline-3-carboxylate precursor (100 equivalents)
    • Glycerol solution (20% in DMSO)
    • Appropriate alkene substrate (1.0 equivalent)
  • Irradiation with a blue light source (Kessil H150-456 nm lamp) for 10 minutes

  • Work-up procedure:

    • Addition of 5M NaCl solution
    • Precipitation with cold ethanol
    • Centrifugation to collect the product
    • Dissolution in water for analysis

This photocatalytic method provides high conversion rates (>95%) and offers a mild, efficient route to these spirocyclic compounds.

Scale-Up Procedure

For larger-scale preparations (100 nmol scale), a modified procedure has been developed:

  • Combine in a 0.6 mL Eppendorf tube:

    • Ir(dFppy)3 (50 μL of a 2 nmol/μL solution in DMSO, 10 nmol)
    • 2-isoxazoline-3-carboxylate (100 μL of a 100 nmol/μL solution in DMSO, 1000 nmol)
    • Glycerol solution (100 μL of 20% glycerol in DMSO)
    • Appropriate alkene substrate (50 μL of a 2 nmol/μL solution in H2O, 10 nmol)
  • Vortex the mixture and irradiate with a blue light source (Kessil H150-456 nm lamp) for 10 minutes

  • Work-up with NaCl solution followed by standard purification procedures

This scaled-up procedure maintains the efficiency of the smaller-scale reaction while allowing for increased product yield.

Synthetic Route Analysis

Precursor Preparation

The synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically requires the preparation of key precursors:

  • Piperidine derivatives: These form the basis of the spirocyclic system
  • Isoxazoline precursors: These contribute to the heterocyclic portion of the molecule

The specific precursors and their preparation methods can vary depending on the desired substitution pattern and functional groups in the final product.

Reaction Conditions and Optimization

The reaction conditions for the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid require careful optimization to achieve high yields and purity. Key parameters include:

Parameter Optimal Conditions Effect on Yield
Solvent DMSO Enhances solubility of reactants
Temperature Room temperature (for photocatalytic method) Prevents side reactions
Catalyst Ir(dFppy)3 Enables efficient photocatalysis
Light Source Blue light (456 nm) Activates the photocatalyst
Reaction Time 10 minutes Sufficient for high conversion
Additives 20% glycerol in DMSO Stabilizes reaction intermediates

Optimization of these parameters is crucial for achieving the desired 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid in high yield and purity.

Alternative Synthetic Approaches

Patent-Described Methods

Several patents describe methods for preparing substituted 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, which can be adapted for the synthesis of the 3-carboxylic acid variant. These methods often involve:

  • Preparation of appropriately substituted piperidine derivatives
  • Introduction of the isoxazoline ring through cycloaddition reactions
  • Functionalization at the 3-position to introduce the carboxylic acid group

These patent-described methods provide alternative routes that may offer advantages in terms of scalability or access to specific substitution patterns.

Derivatization from Related Compounds

Another approach involves the derivatization of related 1-oxa-2,8-diazaspiro[4.5]dec-2-ene compounds to introduce the carboxylic acid functionality at the 3-position. This can involve:

  • Hydrolysis of ester derivatives (such as ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate)
  • Oxidation of appropriate precursors to generate the carboxylic acid
  • Functional group interconversion from other 3-substituted derivatives

These derivatization approaches can be valuable when starting from commercially available or easily accessible precursors.

Purification and Characterization

Purification Techniques

After synthesis, 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically requires purification to achieve the high purity (≥97%) needed for research applications. Common purification methods include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography using silica gel or other stationary phases
  • Preparative HPLC for final purification to high purity

The choice of purification method depends on the scale of the synthesis and the specific impurities present in the crude product.

Analytical Characterization

Characterization of the purified 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves:

  • NMR spectroscopy (1H and 13C) to confirm structural features
  • Mass spectrometry to verify molecular weight (expected m/z: 184.2)
  • IR spectroscopy to identify characteristic functional groups (particularly the carboxylic acid)
  • HPLC analysis to determine purity
  • Elemental analysis to confirm the molecular formula (C8H12N2O3)

These analytical techniques provide comprehensive characterization of the synthesized compound and confirm its identity and purity.

Challenges and Considerations

Synthetic Challenges

The synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid presents several challenges:

  • Formation of the spirocyclic system with the correct stereochemistry
  • Selective functionalization at the 3-position
  • Maintaining the stability of the isoxazoline ring during synthesis and purification
  • Achieving high purity in the final product

Addressing these challenges requires careful selection of reaction conditions and purification methods.

Scale-Up Considerations

When scaling up the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid from laboratory to larger scales, several factors must be considered:

  • Safety of reagents and reaction conditions
  • Efficiency of mixing and heat transfer
  • Availability and cost of reagents
  • Environmental impact of solvents and waste streams
  • Purification methods suitable for larger quantities

These considerations are essential for developing a practical and efficient large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity Source Evidence
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 220.653 Carboxylic acid, spiro[4.5] ring, oxazole M1 agonist (eudismic ratio: low)
8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate C₁₅H₂₂N₂O₅ 310.35 Ester groups (tert-butyl, ethyl) Synthetic intermediate
1-Oxa-8-azaspiro[4.5]decane derivatives (e.g., YM796, YM954) Varies ~200–250 Varied substituents (e.g., methyl, phenyl) M1/M3 receptor agonists
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride C₇H₁₂N₂O₂ 156.182 Ketone group, spiro[4.5] ring Unspecified (pharmacological use)
Key Observations:
  • Ester derivatives (e.g., tert-butyl/ethyl esters) improve lipophilicity, likely enhancing blood-brain barrier penetration .
  • Ring Modifications : Replacing the diaza group with a single nitrogen (e.g., 1-oxa-8-azaspiro derivatives) reduces structural complexity but alters receptor selectivity. For instance, YM954 shows stronger M1/M3 agonism than YM796, which has weaker M2/M3 activity .

Pharmacological Activity

Table 2: Receptor Selectivity and Potency

Compound M1 Activity M2/M3 Activity Selectivity Profile Clinical Relevance Source Evidence
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid derivatives High Low M1-selective Alzheimer’s therapy
YM796 Moderate Weak M1 > M2/M3 Neurodegenerative research
YM954 High Moderate M1/M3 dual agonist Preclinical studies
RS86 (reference compound) High High Pan-muscarinic agonist Limited due to side effects
Key Observations:
  • Enantiomer Activity : The (-)-isomer of 1-oxa-2,8-diazaspiro derivatives exhibits preferential M1 agonism, with an S-configuration confirmed by X-ray crystallography .
  • Selectivity vs. Efficacy : While YM954 demonstrates higher M1/M3 potency, its broader receptor interaction increases side-effect risks compared to the more selective parent compound .

Biological Activity

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This compound belongs to a class of spirocyclic structures that have shown promise in various therapeutic applications, including anti-inflammatory and anti-cancer activities.

The chemical structure of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can be described as follows:

  • Molecular Formula : C₈H₁₃ClN₂O₃
  • Molecular Weight : 220.65 g/mol
  • CAS Number : 1797976-77-2

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene. A notable study identified a derivative that acts as a selective inhibitor of TYK2 and JAK1 kinases, which are critical in inflammatory signaling pathways. This compound exhibited IC50 values of 6 nM for TYK2 and 37 nM for JAK1, demonstrating significant potency and selectivity compared to existing therapies like tofacitinib .

Cytotoxicity and Antibacterial Activity

In vitro studies have shown that some derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from the spirocyclic framework have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the spirocyclic scaffold can enhance biological activity. For example, the introduction of different substituents at specific positions on the spiro framework influences both potency and selectivity against biological targets.

Compound Target IC50 (nM) Selectivity
Compound 48TYK26High
Compound 48JAK137High
Derivative AMRSAVariesModerate

Case Studies

  • Anti-inflammatory Efficacy : In a model of acute ulcerative colitis, a derivative of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene showed superior anti-inflammatory effects compared to traditional treatments. This was attributed to its ability to modulate cytokine expression and immune cell differentiation .
  • Cytotoxic Activity : A study investigating the cytotoxic effects of various diazaspiro compounds found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. For example, spirocyclic intermediates are formed via cyclization under controlled conditions (e.g., 40–80°C, inert atmosphere) using catalysts like Pd(OAc)₂ or CuI . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Reaction time : Extended times (12–24 hrs) improve yield but risk decomposition.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. How can structural confirmation and purity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic connectivity (e.g., δ 4.2–4.5 ppm for oxa-diaza protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ = 227.0924 for C₉H₁₄N₂O₃).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the spiro ring) impact biological activity?

Methodological Answer: Derivatives like 3-aryl or N-cyclopropyl analogs (see ) are synthesized to study structure-activity relationships (SAR). For example:

  • 3-Ethoxy derivative : Enhances metabolic stability but reduces solubility.
  • Carboxamide analogs : Improve binding affinity to enzyme targets (e.g., kinases) .
    Experimental Design :
  • Synthesize derivatives via substitution reactions (e.g., nucleophilic acyl substitution).
  • Test in vitro activity using enzyme inhibition assays (IC₅₀ values) and ADMET profiling .

Q. How can contradictions in reported synthetic yields or biological data be resolved?

Methodological Answer: Contradictions often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., oxidation or hydrolysis artifacts) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Crystallization challenges : Optimize solvent systems (e.g., THF/hexane) to avoid amorphous byproducts .

Q. What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Models cyclization transition states to explain regioselectivity .
  • Molecular Docking : Predict binding to targets (e.g., COX-2) using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How should stability and storage conditions be managed for long-term studies?

Methodological Answer:

  • Storage : –20°C under argon; avoid moisture (hygroscopic degradation) .
  • Stability assays : Monitor decomposition via HPLC at t = 0, 1, 3 months. Hydrolysis is the primary degradation pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.